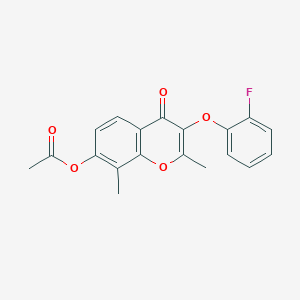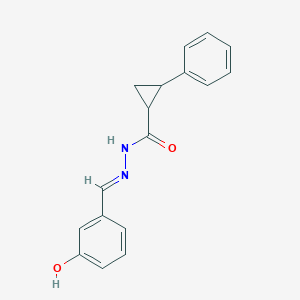
N-cyclohexyl-2-(4-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-morpholinyl)acetamide, also known as CX614, is a compound that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that are responsible for the fast synaptic transmission in the central nervous system. CX614 is a potent ampakine that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(4-morpholinyl)acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission in the central nervous system. N-cyclohexyl-2-(4-morpholinyl)acetamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in fast synaptic transmission. This results in the enhancement of synaptic transmission and the promotion of neuroplasticity.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-morpholinyl)acetamide has been shown to enhance cognitive function, improve memory, and promote neuroplasticity in animal models and human studies. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. N-cyclohexyl-2-(4-morpholinyl)acetamide has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a potent and selective ampakine that has been extensively studied for its pharmacological properties. It has a long half-life and can be administered orally or intravenously. However, N-cyclohexyl-2-(4-morpholinyl)acetamide has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. It also has a low solubility in water, which can make it challenging to administer in some experimental settings.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-(4-morpholinyl)acetamide. One potential direction is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of the therapeutic potential of N-cyclohexyl-2-(4-morpholinyl)acetamide in other neurological disorders such as traumatic brain injury and multiple sclerosis. The development of novel delivery methods for N-cyclohexyl-2-(4-morpholinyl)acetamide, such as nanoparticles and liposomes, could also enhance its therapeutic potential. Finally, the investigation of the long-term effects of N-cyclohexyl-2-(4-morpholinyl)acetamide on cognitive function and neuroplasticity could provide valuable insights into its potential use as a cognitive enhancer.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(4-morpholinyl)acetamide involves the reaction of cyclohexylamine with 4-morpholinecarboxylic acid chloride, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-morpholinyl)acetamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory, and promote neuroplasticity. N-cyclohexyl-2-(4-morpholinyl)acetamide has also been studied for its potential use in treating drug addiction and depression.
Propiedades
IUPAC Name |
N-cyclohexyl-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11/h11H,1-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZIUAVTGFHUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(morpholin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)

![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)